molecular formula C16H13BrN2O3 B5141916 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 6157-89-7

5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5141916
CAS No.: 6157-89-7
M. Wt: 361.19 g/mol
InChI Key: HTIWAHIBPYWFKL-UHFFFAOYSA-N
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Description

5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a [(4-bromophenoxy)methyl] moiety. The 1,2,4-oxadiazole ring is known for its stability, aromaticity, and versatility in medicinal chemistry and materials science. The bromophenoxy group introduces electron-withdrawing and hydrophobic properties, while the 4-methoxyphenyl group contributes electron-donating effects, creating a balanced electronic profile. Its synthesis likely involves cyclization reactions between amidoximes and carboxylic acid derivatives, followed by purification via HPLC or column chromatography, as seen in analogous compounds () .

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-20-13-6-2-11(3-7-13)16-18-15(22-19-16)10-21-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIWAHIBPYWFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367493
Record name 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6157-89-7
Record name 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Methoxylation: The methoxy group on the phenyl ring can be introduced via nucleophilic substitution, typically using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the phenyl groups.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of electronic components and sensors.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 1,2,4-Oxadiazoles

Compound Name Substituents (3- and 5-positions) Yield Key Properties/Activities Reference ID
Target Compound 3-(4-Methoxyphenyl), 5-[(4-bromophenoxy)methyl] N/A N/A (assumed stability, electronic balance) -
5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 3-(4-Methoxyphenyl), 5-[(4-chloro-3-methylphenoxy)methyl] N/A Hazardous (H302, H315, H319)
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole 3-(4-Methoxyphenyl), 5-phenyl 40% Lower yield, simpler substituent
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 3-(4-Methoxyphenyl), 5-(piperidinyl) 92% Stereoselective synthesis (97% ee)
Borane 3-(4-methoxyphenyl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole complex (60) 3-(4-Methoxyphenyl), 5-(quinuclidinylmethyl) 31% Potential nicotinic receptor modulation
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 3-(4-Trifluoromethylphenyl), 5-(chlorothiophene) N/A Apoptosis inducer, anticancer activity
Pharmacological and Physicochemical Properties
  • Anticancer Potential: Compound 1d () demonstrates that electron-deficient substituents (e.g., trifluoromethyl, chlorothiophene) enhance apoptosis induction, suggesting the bromophenoxy group in the target compound may confer similar bioactivity .
  • Antimicrobial Activity: Nitrofuryl-substituted oxadiazoles (e.g., 2e in ) show activity against Gram-positive pathogens, highlighting the role of nitro groups in antimicrobial efficacy. The target compound’s bromophenoxy group may offer comparable hydrophobicity for membrane penetration .

Biological Activity

5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound known for its diverse biological activities. The compound features a 1,2,4-oxadiazole ring, which has been widely studied for its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H13_{13}BrN2_2O3_3. The presence of both bromophenoxy and methoxy groups enhances its reactivity and potential applications in medicinal chemistry. The oxadiazole ring contributes to its ability to interact with various biological targets through hydrogen bonding and π-π interactions .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Research indicates that compounds containing the oxadiazole moiety can exhibit:

  • Anticancer Activity : Inhibition of various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through inhibition of cyclooxygenases (COX) .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on existing literature:

Biological Activity Mechanism References
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryInhibits COX enzymes
AntioxidantScavenges free radicals
AntiviralInhibits viral replication

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various human cancer cell lines. The compound was shown to have an IC50_{50} value comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Research indicated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting potential as a new antimicrobial agent .
  • Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes was linked to its anti-inflammatory effects in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the substituents on the oxadiazole ring. Key findings include:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups (e.g., bromine) enhances antimicrobial activity.
  • Electron-Dongating Groups : Groups like methoxy increase anticancer potential by improving binding affinity to biological targets .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, and how can purity be ensured?

Answer: The synthesis typically involves cyclocondensation reactions between appropriately substituted precursors. For example, oxadiazole formation can be achieved via a two-step process: (1) preparation of an intermediate acylhydrazide from 4-bromophenoxy methyl carboxylic acid derivatives, followed by (2) cyclization with 4-methoxyphenyl nitrile or its equivalent under reflux conditions using catalysts like acetic acid . Purity is ensured via chromatographic techniques (e.g., HPLC or column chromatography) and confirmed by melting point analysis (114–116°C, as reported in literature) .

Q. What safety protocols should be followed when handling this compound?

Answer: Based on its Material Safety Data Sheet (MSDS), the compound is harmful via inhalation, skin contact, and ingestion. Researchers must:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood with proper ventilation.
  • Store in airtight containers away from light and moisture.
  • Dispose of waste via approved hazardous waste protocols .

Q. How is the molecular structure confirmed post-synthesis?

Answer: Structural confirmation relies on spectroscopic methods:

  • NMR (1H/13C): Assign peaks to aromatic protons (δ 6.8–7.8 ppm for bromophenoxy and methoxyphenyl groups) and oxadiazole carbons (δ 160–170 ppm).
  • FT-IR : Identify characteristic C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches.
  • Mass spectrometry (MS) : Confirm molecular ion peaks at m/z 345 (C₁₅H₁₁BrN₂O₃⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

Answer: Discrepancies between experimental (e.g., FT-IR, NMR) and density functional theory (DFT)-calculated spectra often arise from solvent effects or basis set limitations. To address this:

  • Re-run computational models using solvent correction fields (e.g., PCM for polar solvents).
  • Compare experimental X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized geometries .
  • Validate using hybrid functionals (e.g., B3LYP-D3) for improved accuracy in non-covalent interactions .

Q. What strategies optimize reaction yields during synthesis under varying conditions?

Answer: Yield optimization requires systematic parameter screening:

  • Temperature : Cyclization at 80–100°C improves oxadiazole ring closure efficiency.
  • Catalysts : Substituting acetic acid with p-toluenesulfonic acid (PTSA) enhances cyclization rates.
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize intermediates but may require longer reflux times.
  • Precursor ratios : A 1:1.2 molar ratio of acylhydrazide to nitrile minimizes side products .

Q. How can biological activity be systematically tested for this compound?

Answer: Prioritize target-based assays informed by structural analogs:

  • Enzyme inhibition : Screen against monoacylglycerol lipase (hMGL) using fluorometric assays, as oxadiazoles are known to interact with catalytic serine residues .
  • Receptor binding : Use radioligand displacement assays (e.g., for serotonin or adrenergic receptors) due to the methoxyphenyl group’s similarity to GPCR-targeting pharmacophores .
  • In vivo models : Evaluate anti-inflammatory or antiproliferative effects in murine models, with dose-response profiling (e.g., 10–100 mg/kg) .

Q. What methods validate crystallographic purity and polymorphic forms?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve unit cell parameters (e.g., space group P2₁/c) and confirm absence of solvates .
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic impurities.
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C) to rule out hydrate formation .

Data Contradiction Analysis

Q. How should conflicting data on biological activity be addressed?

Answer: Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or cell line variability. Mitigate by:

  • Standardizing protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
  • Replicating experiments in orthogonal models (e.g., primary cells vs. immortalized lines).
  • Validating target engagement via biophysical methods (e.g., surface plasmon resonance for binding affinity) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC₁₅H₁₁BrN₂O₃
Melting point114–116°C
Hazard classificationHarmful (H332, H312, H302)
SolubilityDMSO (>10 mg/mL), ethanol (sparingly)

Q. Table 2. Spectroscopic Reference Data

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 7.6–7.8 (d, 2H, Ar-Br), δ 3.8 (s, 3H, OCH₃)
FT-IR1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)

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